3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [2+3] cycloaddition reaction between nitrile oxides and alkenes or alkynes.
Introduction of the 2,6-dichlorophenyl Group: This step involves the substitution of the hydrogen atom on the isoxazole ring with a 2,6-dichlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced through a nucleophilic substitution reaction, where the nitrogen atom of the isoxazole ring attacks the electrophilic carbon of the pyridin-4-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the isoxazole derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and oxygen atoms in the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of isoxazole derivatives and their effects on cellular processes.
Chemical Biology: The compound serves as a tool to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the pyridin-4-ylmethyl group, which may result in different biological activities.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide: Similar structure but with the pyridinyl group at a different position, potentially affecting its binding affinity and specificity.
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-carboxamide: Another positional isomer with potentially distinct biological properties.
Uniqueness
The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide lies in its specific structural configuration, which imparts unique biological activities and chemical reactivity. The presence of the pyridin-4-ylmethyl group enhances its ability to interact with a broader range of biological targets, making it a valuable compound for medicinal and chemical research.
Biological Activity
The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 349134-85-6
The compound features a dichlorophenyl group and a pyridinylmethyl moiety attached to an oxazole ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that modifications in the oxazole structure could enhance its potency against specific tumor cells.
A notable finding was that derivatives exhibited IC50 values in the low micromolar range against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.0 |
Compound B | Caco-2 | 2.76 |
These results suggest that structural modifications can lead to improved antitumor activity, making oxazole derivatives promising candidates for further development in cancer therapy .
Antimicrobial Activity
Oxazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented, with some derivatives demonstrating superior activity compared to standard antibiotics like ampicillin. The mechanism often involves targeting specific bacterial enzymes or disrupting cell wall synthesis.
For instance, a study reported that certain oxazole compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 0.5 to 1.0 µg/mL .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing their division and growth.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to their cytotoxic effects .
Study on Anticancer Effects
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their anticancer activities against multiple human tumor cell lines. One derivative demonstrated an IC50 value of 1.143 µM against renal cancer cells, indicating high selectivity and potency .
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of oxazole derivatives against Gram-negative bacteria. The study found that one derivative reduced bacterial viability by over 60% at a concentration of 10 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial strains .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2/c1-10-14(17(23)21-9-11-5-7-20-8-6-11)16(22-24-10)15-12(18)3-2-4-13(15)19/h2-8H,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYQYHJNOJYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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